Aqueous Solubility Deficit Relative to Aglycone Naringenin
A direct head-to-head comparison of solubility in six organic solvents reveals that naringin hydrate consistently exhibits lower mole fraction solubility than its aglycone comparator, naringenin [1]. This difference is a critical factor in selecting the appropriate compound for in vitro assays requiring aqueous media or for developing bioavailable oral formulations .
| Evidence Dimension | Mole Fraction Solubility (x) in Methanol |
|---|---|
| Target Compound Data | 0.0017455 mol/mol at 298.15 K |
| Comparator Or Baseline | Naringenin (significantly higher in all tested solvents) |
| Quantified Difference | Naringenin solubility > Naringin in all six solvents tested (methanol, isopropanol, ethyl acetate, n-butanol, petroleum ether, hexane) |
| Conditions | Temperature: 298.15 K; Method: UV Spectrophotometry |
Why This Matters
This quantifies the inherent solubility disadvantage of naringin hydrate versus its aglycone, directly impacting dissolution rate-limited bioavailability and in vitro assay design.
- [1] Zhang, L., Song, L., Zhang, P., Liu, T., Zhou, L., Yang, G., ... & Zhang, J. (2015). Solubilities of naringin and naringenin in different solvents and dissociation constants of naringenin. Journal of Chemical & Engineering Data, 60(3), 932-940. View Source
